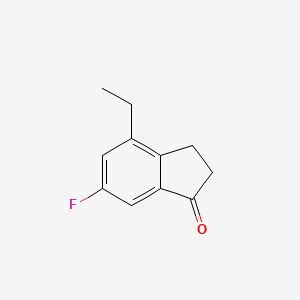
4-Ethyl-6-fluoro-2,3-dihydroinden-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethyl-6-fluoro-2,3-dihydroinden-1-one is a chemical compound that belongs to the class of indenones. Indenones are bicyclic compounds consisting of a benzene ring fused to a cyclopentene ring. The presence of ethyl and fluoro substituents on the indenone structure imparts unique chemical properties to this compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-fluoro-2,3-dihydroinden-1-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethylbenzaldehyde and 6-fluoroindanone.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated synthesis systems.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethyl-6-fluoro-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted indenones with various functional groups.
Wissenschaftliche Forschungsanwendungen
4-Ethyl-6-fluoro-2,3-dihydroinden-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Ethyl-6-fluoro-2,3-dihydroinden-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction processes.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,6-Difluoro-1-indanone
- 6-Fluoro-1-indanone
- 4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
Uniqueness
4-Ethyl-6-fluoro-2,3-dihydroinden-1-one is unique due to the presence of both ethyl and fluoro substituents, which impart distinct chemical and physical properties. These substituents can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C11H11FO |
|---|---|
Molekulargewicht |
178.20 g/mol |
IUPAC-Name |
4-ethyl-6-fluoro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H11FO/c1-2-7-5-8(12)6-10-9(7)3-4-11(10)13/h5-6H,2-4H2,1H3 |
InChI-Schlüssel |
JVPJRZBGENBUIX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2CCC(=O)C2=CC(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


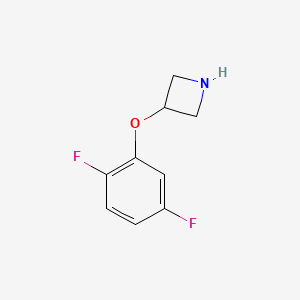
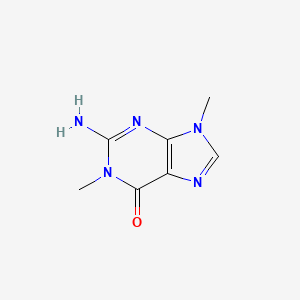

![3-[(Chloromethyl)(dimethyl)silyl]propanamide](/img/structure/B11909541.png)
![2-Methylindeno[1,2-b]pyrrol-4(1H)-one](/img/structure/B11909555.png)
![7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B11909558.png)
![{4-Chlorofuro[3,2-c]pyridin-2-yl}methanol](/img/structure/B11909564.png)
![3-Methyl-7,8-dihydro-1H-pyrazolo[3,4-d]pyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11909569.png)
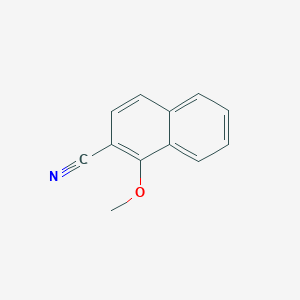

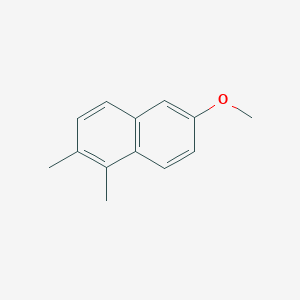

![2-Mercapto-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B11909604.png)

